(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate
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Overview
Description
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is a complex organic compound that features a combination of indole, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include methoxy and methyl groups, which are introduced through methylation and methoxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific pH levels, temperatures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a cascade of biochemical events. This interaction can modulate various cellular pathways, ultimately resulting in the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Hydrogen peroxide formation during ozonation of olefins and phenol
Uniqueness
What sets (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties .
Properties
Molecular Formula |
C26H18ClNO5 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H18ClNO5/c1-28-14-15(20-12-16(31-2)8-10-22(20)28)11-24-25(29)19-9-7-17(13-23(19)33-24)32-26(30)18-5-3-4-6-21(18)27/h3-14H,1-2H3/b24-11+ |
InChI Key |
OPRNGJBSNQUFIS-BHGWPJFGSA-N |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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